Cas no 56287-83-3 (3-(Trifluoromethyl)cyclohexanamine)
3-(Trifluoromethyl)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 3-(trifluoromethyl)-
- 3-(Trifluoromethyl)cyclohexanamine (cis- and trans- mixture)
- 3-(trifluoromethyl)cyclohexanamine
- 3-(Trifluoromethyl)cyclohexan-1-amine
- 3-(Trifluoromethyl)cyclohexylamine
- cis-3-(Trifluoromethyl)cyclohexan-1-amine
- (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine
- 3-trifluoromethylcyclohexylamine
- 3-trifluoromethyl-cyclohexylamine
- FFCACAFKNHPVNI-UHFFFAOYSA-N
- ST2404855
- V4575
- K-6
- BS-13420
- F8880-4463
- MFCD08444665
- D92731
- DTXSID60585449
- Z228586630
- DB-006258
- FFCACAFKNHPVNI-UHFFFAOYSA-O
- SCHEMBL3126075
- 23566-61-2
- T3678
- AKOS009115116
- EN300-26926
- 56287-83-3
- 3-(Trifluoromethyl)cyclohexanamine
-
- MDL: MFCD08444665
- Inchi: 1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2
- InChI Key: FFCACAFKNHPVNI-UHFFFAOYSA-N
- SMILES: FC(C1CCCC(C1)N)(F)F
Computed Properties
- Exact Mass: 167.09226
- Monoisotopic Mass: 167.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data avaiable
- Boiling Point: 70°C/27mmHg(lit.)
- PSA: 26.02
3-(Trifluoromethyl)cyclohexanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501
- Safety Instruction: H303+H313+H333
- PackingGroup:II
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Trifluoromethyl)cyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-250 MG |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 95% | 250MG |
¥ 2,494.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-500 MG |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 95% | 500MG |
¥ 3,326.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-1 G |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 95% | 1g |
¥ 4,158.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AZ262-200mg |
3-(Trifluoromethyl)cyclohexanamine |
56287-83-3 | 98.0%(GC&T) | 200mg |
¥336.0 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3678-1G |
3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) |
56287-83-3 | >98.0%(GC)(T) | 1g |
¥610.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3678-5G |
3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) |
56287-83-3 | >98.0%(GC)(T) | 5g |
¥2460.00 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-100MG |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 97% | 100MG |
¥ 191.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-250MG |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 97% | 250MG |
¥ 303.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-500MG |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 97% | 500MG |
¥ 501.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3052-1G |
3-(trifluoromethyl)cyclohexanamine |
56287-83-3 | 97% | 1g |
¥ 745.00 | 2023-04-13 |
3-(Trifluoromethyl)cyclohexanamine Suppliers
3-(Trifluoromethyl)cyclohexanamine Related Literature
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(Trifluoromethyl)cyclohexanamine
Introduction to 3-(Trifluoromethyl)cyclohexanamine (CAS No. 56287-83-3)
3-(Trifluoromethyl)cyclohexanamine, with the chemical formula C9H17F3N, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 56287-83-3, belongs to a class of molecules characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug candidates.
The trifluoromethyl group, a key structural feature, imparts unique electronic and steric properties to the molecule. In medicinal chemistry, such groups are frequently incorporated into active pharmaceutical ingredients (APIs) to improve pharmacokinetic profiles, including prolonging half-life and increasing lipophilicity. The cyclohexane ring in 3-(Trifluoromethyl)cyclohexanamine provides a rigid scaffold that can be further functionalized, making it a versatile building block for synthetic chemists.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of fluorinated amines in developing novel therapeutic agents. Studies suggest that the electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity and selectivity of amine-based drugs. This has led to increased interest in exploring derivatives of 3-(Trifluoromethyl)cyclohexanamine for applications in oncology, inflammation, and infectious diseases.
In the realm of agrochemicals, 3-(Trifluoromethyl)cyclohexanamine has been investigated as a precursor for herbicides and fungicides. The structural motif is found to contribute to improved resistance profiles against environmental degradation, ensuring prolonged efficacy in crop protection applications. Researchers are particularly interested in its potential as a lead compound for next-generation agrochemicals that balance potency with environmental sustainability.
The synthesis of 3-(Trifluoromethyl)cyclohexanamine typically involves multi-step organic reactions, including nucleophilic substitution and reduction protocols. The introduction of the trifluoromethyl group often requires specialized reagents such as trifluoroacetic acid derivatives or organometallic intermediates. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes.
Biologically, 3-(Trifluoromethyl)cyclohexanamine has been explored for its potential as an intermediate in the synthesis of bioactive molecules. Its structural framework allows for modifications that can target specific biological pathways. For instance, derivatives have shown promise in inhibiting enzymes involved in metabolic disorders and cancer progression. The trifluoromethyl group's influence on hydrogen bonding interactions has also been leveraged to enhance binding affinity to biological targets.
The pharmacological profile of 3-(Trifluoromethyl)cyclohexanamine is further influenced by its solubility and partition coefficients. Fluorinated amines often exhibit favorable solubility characteristics, which can be critical for drug formulation and delivery. Preclinical studies have begun to explore its potential as an adjuvant in combination therapies, where its structural properties may synergize with other active ingredients to improve therapeutic outcomes.
Regulatory considerations play a crucial role in the development and commercialization of compounds like 3-(Trifluoromethyl)cyclohexanamine. Ensuring compliance with safety standards and environmental regulations is essential for its use in pharmaceuticals and agrochemicals. Recent guidelines emphasize the importance of green chemistry principles, encouraging the use of sustainable synthetic routes that minimize waste and hazardous byproducts.
The future direction of research on 3-(Trifluoromethyl)cyclohexanamine lies in expanding its applications through innovative chemical modifications. Exploration into heterocyclic derivatives and functionalized analogs may unlock new therapeutic potentials. Additionally, computational approaches are being refined to predict biological activity more accurately, allowing researchers to design molecules with optimized properties before experimental validation.
In conclusion, 3-(Trifluoromethyl)cyclohexanamine (CAS No. 56287-83-3) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features, particularly the trifluoromethyl group, contribute to enhanced metabolic stability and binding affinity. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its significance in modern chemical biology and drug discovery.
56287-83-3 (3-(Trifluoromethyl)cyclohexanamine) Related Products
- 2126144-86-1((1R,3R)-3-Trifluoromethyl-cyclohexylamine hydrochloride)
- 1073266-02-0(trans-4-(trifluoromethyl)cyclohexanamine)
- 58665-71-7(3,5-bis(trifluoromethyl)cyclohexan-1-amine)
- 58665-70-6(4-(trifluoromethyl)cyclohexan-1-amine)
- 1529782-04-4((1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride)
- 764594-44-7((1S,3S)-3-(Trifluoromethyl)cyclohexan-1-amine)
- 551950-80-2([1,1'-Bicyclohexyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)-)
- 65934-72-7(Cyclohexanamine, 4-methyl-3-(trifluoromethyl)-)
- 1073266-01-9(cis-4-(trifluoromethyl)cyclohexanamine)
- 23566-61-2(cis-3-(trifluoromethyl)cyclohexanamine)